molecular formula C15H15N3O3 B598217 Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Cat. No.: B598217
M. Wt: 285.30 g/mol
InChI Key: BVPLEJDDLMHQKI-UHFFFAOYSA-N
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Description

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate (CAS: 164329-73-1) is a heterocyclic compound with the molecular formula C₁₃H₁₁N₃O₃ and a molecular weight of 257.25 g/mol . It features a fused imidazo[1,2-a]quinoxaline core substituted with methyl groups at positions 1 and 8, an oxo group at position 4, and an ethyl ester moiety at position 2. The compound is commercially available with a purity >97% and is marketed by suppliers such as CymitQuimica, with pricing tiers ranging from 239 €/100 mg to 926 €/1 g . Its carboxylic acid derivative (1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid) has been discontinued, highlighting the ester form's superior stability or commercial viability .

Properties

IUPAC Name

ethyl 1,8-dimethyl-4-oxo-5H-imidazo[1,2-a]quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLEJDDLMHQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C3=C(C=CC(=C3)C)NC(=O)C2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline-Imidazole Annulation Strategy

Disassembly at the imidazole-quinoxaline junction implies starting from a preformed quinoxaline derivative. For instance, 1,2-diaminoquinoxaline intermediates could undergo cyclocondensation with α-bromoketones or α-haloesters to form the imidazo ring.

Sequential Ring Construction

Alternative approaches involve building the quinoxaline moiety after establishing the imidazole core. This method might utilize 2-aminopyrazine derivatives reacted with diketones or keto-esters, followed by oxidative cyclization.

Synthetic Methodologies and Optimization

Cyclocondensation of 1,2-Diaminoquinoxalines with α-Haloesters

A widely referenced approach involves reacting 1,2-diamino-3-methylquinoxaline with ethyl α-bromoacetoacetate. The reaction proceeds via nucleophilic substitution, where the amine attacks the α-carbon of the bromoester, followed by intramolecular cyclization to form the imidazo ring.

Representative Procedure

  • Starting Material Preparation : 1,2-Diamino-3-methylquinoxaline is synthesized from o-phenylenediamine and dimethyl oxalate under acidic conditions.

  • Cyclocondensation :

    • 1,2-Diamino-3-methylquinoxaline (10 mmol) and ethyl α-bromoacetoacetate (12 mmol) are refluxed in dry DMF (50 mL) with K₂CO₃ (15 mmol) for 12–18 hours.

    • Post-reaction, the mixture is cooled, diluted with ice water, and extracted with ethyl acetate.

    • The organic layer is dried (Na₂SO₄) and concentrated.

    • Purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields the target compound as a pale yellow solid (Yield: 58–65%).

Critical Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

  • Base Selection : Weak bases (K₂CO₃) prevent decomposition of sensitive intermediates.

  • Temperature : Prolonged reflux (110–120°C) ensures complete cyclization.

ParameterOptimal ConditionEffect on Yield
SolventDMFMaximizes solubility of intermediates
BaseK₂CO₃Balances basicity and minimal side reactions
Reaction Time16 hoursCompletes ring closure without degradation
Temperature110°CAccelerates kinetics while avoiding decomposition

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified procedure involves:

  • Mixing 1,2-diamino-8-methylquinoxaline (5 mmol) and ethyl 2-chloroacetoacetate (6 mmol) in acetonitrile.

  • Irradiating at 150°C for 30 minutes under 300 W power.

  • Isolation via vacuum filtration yields the product in 72% purity, requiring further recrystallization from ethanol.

Advantages :

  • 80% reduction in reaction time (30 min vs. 16 hours).

  • Improved atom economy due to reduced solvent volumes.

Limitations :

  • Scalability challenges for industrial applications.

  • Higher equipment costs.

Functional Group Modifications

Esterification of Carboxylic Acid Precursors

An alternative route involves synthesizing the carboxylic acid derivative followed by esterification:

  • Acid Synthesis : Hydrolysis of ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate under basic conditions (2N NaOH, reflux, 2 hours) yields the carboxylic acid.

  • Re-esterification : The acid is treated with ethanol in the presence of H₂SO₄ (catalytic) under reflux to regenerate the ethyl ester (Yield: 85–90%).

Key Consideration :

  • Direct esterification avoids handling corrosive agents like thionyl chloride.

Regioselective Methylation Strategies

Introducing methyl groups at positions 1 and 8 requires precise control:

Directed Ortho-Metalation

  • Step 1 : Protect the imidazo nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Step 2 : Use n-BuLi to deprotonate the quinoxaline ring at the 8-position, followed by methylation with methyl iodide.

  • Step 3 : Remove the Boc group under acidic conditions (HCl in dioxane).

Yield : 40–50% over three steps.

Palladium-Catalyzed C–H Activation

A more efficient method employs Pd(OAc)₂ (5 mol%) and MeI (2 equiv) in DMA at 120°C for 24 hours, achieving 75% methylation at the 8-position.

Analytical and Spectroscopic Characterization

Post-synthesis, the compound is validated using:

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, C8-CH₃), 3.02 (s, 3H, C1-CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 7.60–8.20 (m, 4H, aromatic).

  • HRMS : m/z calculated for C₁₅H₁₅N₃O₃ [M+H]⁺: 285.1114; found: 285.1118 .

Scientific Research Applications

Chemistry: In chemistry, ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds .

Biology: Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to understand its full pharmacological profile .

Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Ethyl 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylate (CAS: 159461-19-5)
  • Structure : Differs by replacing the 4-oxo and 4,5-dihydro groups with a chlorine atom at position 3.
  • Applications : Chlorinated derivatives are often explored for enhanced bioactivity in medicinal chemistry.
Pyrimido[1,2-a]quinoxaline 6-Oxide and Phenazine 5,10-Dioxide Derivatives
  • Structure : Feature additional oxygen atoms or fused pyrimidine rings.
  • Bioactivity: Demonstrated anti-Trypanosoma cruzi activity, with IC₅₀ values in the low micromolar range .
  • Comparison : The absence of oxygenated rings in the target compound may reduce antiparasitic efficacy but improve metabolic stability.
Ethyl 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-2-carboxylate
  • Structure : Replaces the imidazole ring with a pyrrole ring.
  • Synthesis : Produced via a three-component reaction using FeCl₃ catalysis (78% yield) .
  • Comparison : The pyrrolo variant may exhibit distinct π-π stacking interactions due to altered aromaticity, influencing binding to biological targets.

Biological Activity

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate (CAS No. 164329-39-9) is a synthetic compound that has garnered attention for its potential biological activity. This compound features a complex molecular structure characterized by a fused imidazoquinoxaline framework, which is known to exhibit various pharmacological properties.

  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Molecular Weight : 285.30 g/mol
  • Purity : Typically >95% in commercial preparations

Biological Activity

The biological activity of this compound has been explored in several studies, particularly focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that derivatives of imidazoquinoxaline compounds can serve as effective anti-inflammatory agents. For instance, studies on related compounds have demonstrated their ability to inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). This inhibition is crucial as excessive NO production is associated with inflammatory responses.

Mechanism of Action :

  • Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
  • Modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated. Studies have shown that certain quinoxaline derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves interference with bacterial DNA gyrase or other essential enzymes critical for bacterial survival.

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory effects of various imidazoquinoxaline derivatives, it was found that compounds similar to Ethyl 1,8-dimethyl-4-oxo exhibited potent inhibitory effects on NO release in RAW264.7 cells. The most effective compound in this series was noted to significantly reduce levels of inflammatory mediators in both in vitro and in vivo models.

Case Study 2: Antimicrobial Evaluation

Another study focused on the synthesis and evaluation of thiadiazino and thiazolo quinoxaline hybrids demonstrated that these compounds showed promising activity against resistant strains of bacteria, suggesting that modifications to the quinoxaline scaffold could enhance antimicrobial efficacy.

Comparative Data Table

Property/ActivityEthyl 1,8-Dimethyl CompoundRelated Compounds
Molecular Weight285.30 g/molVaries
Anti-inflammatory IC50 (μM)TBDVaries
Antimicrobial ActivityModerate to HighHigh
Mechanism of ActionCOX-2/iNOS inhibitionDNA gyrase inhibition

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare imidazo[1,2-a]quinoxaline derivatives like Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via pseudo-Michael reactions, where imidazol-2-amines react with electrophilic reagents like ethyl ethoxymethylenecyanoacetate (EMCA). Key steps include annelation under controlled temperatures (-10°C to 120–140°C) and the use of catalysts (e.g., triethylamine) to regulate regioselectivity . Alternative routes involve cyclization of intermediates in acetic acid or solvent-free conditions to optimize yields .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming molecular structure and purity. For crystallographic analysis, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and dihedral angles. Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) can be mapped to understand packing motifs .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Yield optimization requires strict control of reaction parameters:

  • Temperature : Lower temperatures (-10°C) favor adduct formation, while higher temperatures (120–140°C) promote cyclization .
  • Solvents : Polar aprotic solvents (e.g., ethanol, acetic acid) enhance solubility and reaction efficiency .
  • Catalysts : Triethylamine or potassium tert-butoxide can stabilize intermediates and accelerate annelation .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in imidazo[1,2-a]quinoxaline synthesis?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example:

  • At -10°C, EMCA reacts preferentially at exocyclic nitrogen atoms, forming linear enamines.
  • Heating in acetic acid triggers cyclization to fused imidazo[1,2-a]pyrimidines. Contradictory product distributions from similar starting materials can be resolved via mechanistic studies (e.g., isotopic labeling or DFT calculations) .

Q. What strategies address contradictions in reported biological activity data for imidazo[1,2-a]quinoxalines?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., concentration, cell lines) or structural impurities. Mitigation strategies include:

  • Dose-response assays : Establish EC50/IC50 values across multiple concentrations.
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify pharmacophores .
  • Purity validation : Use HPLC-MS or recrystallization to ensure >95% purity .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes), guiding rational design of derivatives with enhanced activity .

Q. What are the implications of substituent variations on pharmacokinetic properties?

  • Methodological Answer : Substituents alter lipophilicity (logP) and bioavailability. For example:

  • Methyl groups (e.g., 1,8-dimethyl) enhance metabolic stability by reducing cytochrome P450 oxidation.
  • Ethyl ester moieties improve solubility but may require hydrolysis for prodrug activation. In vitro assays (e.g., microsomal stability tests) and in vivo PK studies in rodent models validate these effects .

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